Isodactyloxene
CAS No.:
Cat. No.: VC1949007
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O |
|---|---|
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (2S,4aS,8R,8aS)-2-ethenyl-2,5,8,8a-tetramethyl-4,4a,7,8-tetrahydro-3H-chromene |
| Standard InChI | InChI=1S/C15H24O/c1-6-14(4)10-9-13-11(2)7-8-12(3)15(13,5)16-14/h6-7,12-13H,1,8-10H2,2-5H3/t12-,13+,14-,15+/m1/s1 |
| Standard InChI Key | RZQBHTGTGZGNFA-BARDWOONSA-N |
| Isomeric SMILES | C[C@@H]1CC=C([C@H]2[C@]1(O[C@](CC2)(C)C=C)C)C |
| Canonical SMILES | CC1CC=C(C2C1(OC(CC2)(C)C=C)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Isodactyloxene possesses a molecular formula of C15H24O with a molecular weight of 220.35 g/mol . The compound features a chromene ring system with distinct stereochemistry. The IUPAC name for isodactyloxene is (2S,4aS,8R,8aS)-2-ethenyl-2,5,8,8a-tetramethyl-4,4a,7,8-tetrahydro-3H-chromene . This systematic name indicates the specific configuration at four stereogenic centers: positions 2, 4a, 8, and 8a, which are designated as S, S, R, and S, respectively.
The structure includes a tetrahydrochromene skeleton with four methyl substituents and a vinyl group attached to the C-2 position. This unique structural arrangement contributes to the compound's distinctive chemical and biological properties.
Physical and Chemical Properties
Isodactyloxene exhibits several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physicochemical characteristics of this compound:
Table 1: Physicochemical Properties of Isodactyloxene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H24O | |
| Molecular Weight | 220.35 g/mol | |
| XLogP3-AA | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 220.182715385 Da |
The XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting potentially good membrane permeability in biological systems. The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor (the oxygen atom in the chromene ring) suggest limited capacity for hydrogen bonding interactions. The compound has a single rotatable bond, indicating relatively restricted conformational flexibility, which may influence its binding to potential biological targets.
Natural Occurrence and Isolation
Marine Sources
Isodactyloxene A, a variant of isodactyloxene, has been isolated from the marine red alga Laurencia mariannensis . This finding is consistent with the established role of Laurencia species as prolific producers of diverse sesquiterpenes. The genus Laurencia is distributed worldwide in temperate and tropical seas and has yielded numerous bioactive compounds with unique structural features .
Research Findings and Current Knowledge
Knowledge Gaps and Research Opportunities
Several significant knowledge gaps exist in the current understanding of isodactyloxene:
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Detailed spectroscopic characterization of isodactyloxene A and related compounds
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Comprehensive evaluation of biological activities beyond initial screening
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Structure-activity relationships to identify the pharmacophore
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Biosynthetic pathways leading to its formation in marine organisms
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Ecological role in marine environments, particularly its function as a semiochemical
These gaps represent valuable opportunities for future research to expand our understanding of this interesting natural product and potentially uncover novel applications.
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